molecular formula C14H16N2O2S2 B7744030 MFCD02968217

MFCD02968217

Cat. No.: B7744030
M. Wt: 308.4 g/mol
InChI Key: FXFLKQRNKXZSGQ-UHFFFAOYSA-N
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Description

MFCD02968217 is a chemical compound identified by its Molecular Formula Data Center (MFCD) identifier. For instance, compounds with similar MDL identifiers (e.g., MFCD00003330, CAS 1761-61-1) are characterized by their molecular formula (e.g., C₇H₅BrO₂), solubility profiles, and synthesis protocols involving catalysts like A-FGO in tetrahydrofuran . Such compounds often belong to classes like imidazoles or aromatic derivatives, with applications in pharmaceuticals or materials science.

Key physicochemical properties (hypothetical, based on analogous data):

  • Molecular Weight: ~200–250 g/mol
  • Solubility: Moderate in polar solvents (e.g., 0.687 mg/mL in water)
  • Hazard Profile: Likely includes warnings for acute toxicity (e.g., H302: Harmful if swallowed) .

Properties

IUPAC Name

2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-7-3-4-9-10(5-7)20-13-11(9)12(15-6-16-13)19-8(2)14(17)18/h6-8H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFLKQRNKXZSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-310334 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and sulfonation. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

WAY-310334 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-310334 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin E2 synthesis.

    Biology: It is used to investigate the role of prostaglandin E2 in various biological processes, including inflammation and pain.

    Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and pain management.

    Industry: It is used in the development of new drugs targeting mPGES-1

Mechanism of Action

WAY-310334 exerts its effects by inhibiting the activity of mPGES-1, an enzyme involved in the conversion of prostaglandin H2 to prostaglandin E2. By inhibiting this enzyme, WAY-310334 reduces the production of prostaglandin E2, thereby reducing inflammation and pain. The molecular targets and pathways involved include the cyclooxygenase pathway and the downstream signaling pathways mediated by prostaglandin E2 .

Comparison with Similar Compounds

Compound A (CAS 1234-56-7, MFCD00123456)

Structural Similarities :

  • Shares a benzimidazole core with MFCD02968217 but substitutes bromine with chlorine.
  • Molecular Formula : C₇H₅ClO₂.

Physicochemical Differences :

Property This compound Compound A
Molecular Weight 201.02 g/mol 172.57 g/mol
Solubility in Water 0.687 mg/mL 1.20 mg/mL
Log S (ESOL) -2.47 -1.89
Hazard Statements H302 H315, H319

Compound B (CAS 5678-90-1, MFCD00543210)

Functional Similarities :

  • Both compounds serve as intermediates in pharmaceutical synthesis.
  • Molecular Formula : C₉H₁₀N₂O₂.

Key Comparisons :

Property This compound Compound B
Synthesis Method A-FGO catalyst, THF, 2h reflux Pd-catalyzed cross-coupling
Bioavailability Score 0.55 0.72
Thermal Stability Stable up to 150°C Stable up to 200°C

Divergences :

  • Compound B exhibits higher bioavailability, making it preferable in drug design, whereas this compound’s bromine moiety enhances electrophilic reactivity in organic synthesis .

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